

RS 8359: A Technical Guide for Researchers

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Compound of Interest

Compound Name: RS 8359

Cat. No.: B7855719

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **RS 8359**, a selective and reversible inhibitor of monoamine oxidase A (MAO-A). This document consolidates key data on its chemical properties, pharmacological profile, and mechanism of action, intended for professionals in research and drug development.

Core Compound Information

RS 8359 is a potent and highly selective reversible inhibitor of monoamine oxidase A (RIMA), which has been investigated for its antidepressant properties.^[1] Unlike traditional irreversible MAOIs, **RS 8359**'s reversible nature significantly reduces the risk of the "cheese effect," a hypertensive crisis induced by the consumption of tyramine-rich foods.^{[1][2]}

| Property | Value | Source |
|-------------------|--|-------------------|
| CAS Number | 105365-76-2 | ^{[1][3]} |
| Molecular Weight | 252.27 g/mol | |
| Molecular Formula | C ₁₄ H ₁₂ N ₄ O | |
| Synonyms | 4-((6,7-dihydro-7-hydroxy-5H-cyclopentapyrimidin-4-yl)amino)benzonitrile | |

A hydrochloride salt of **RS 8359** also exists with the following properties:

| Property | Value | Source |
|-------------------|--------------|--------|
| CAS Number | 214148-18-2 | |
| Molecular Weight | 288.73 g/mol | |
| Molecular Formula | C14H13ClN4O | |

Pharmacological Profile

RS 8359 is characterized by its high selectivity for MAO-A over MAO-B, with a selectivity ratio of approximately 2200. This specificity contributes to its favorable safety profile. The compound has demonstrated antidepressant effects in preclinical models and influences serotonin levels for a sustained period of about 9 hours. Furthermore, **RS 8359** exhibits minimal affinity for common central nervous system receptors and has low anticholinergic effects.

Pharmacokinetics and Metabolism

Pharmacokinetic studies have revealed that **RS 8359** is rapidly absorbed, metabolized, and distributed following oral administration. The drug's clearance is primarily renal, with the majority excreted as metabolites within 24 hours. The pharmacokinetic profile of **RS 8359** is best described by a two-compartment model.

The pharmacokinetics of **RS 8359** are stereoselective, with the (R)-enantiomer exhibiting significantly higher plasma concentrations than the (S)-enantiomer across various species. This is attributed to the rapid metabolism of the (S)-enantiomer.

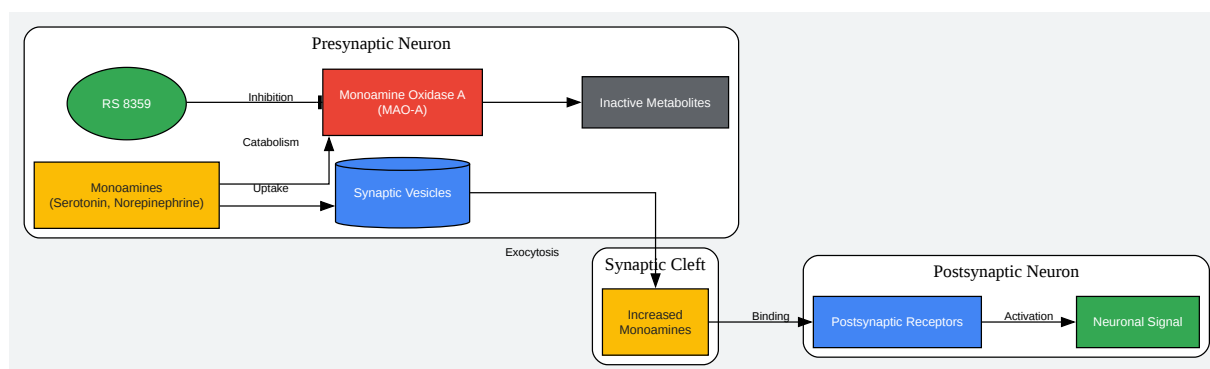
| Species | AUC(R) to AUC(S) Ratio | (S) to (R) Chiral Inversion Rate (%) |
|---------|----------------------------------|--------------------------------------|
| Rats | 2.6 | 45.8 |
| Mice | 3.8 | 3.8 |
| Dogs | 31 | 0.8 |
| Monkeys | 238 | 4.2 |
| Humans | (S)-enantiomer almost negligible | Not specified |

Data compiled from multiple sources.

The primary metabolic pathways for **RS 8359** involve the formation of a 2-keto metabolite and a cis-diol form. The stereospecific oxidation of the (S)-enantiomer to its 2-keto form is catalyzed by aldehyde oxidase. Chiral inversion from the (S)- to the (R)-enantiomer has also been observed, with notable species differences.

Mechanism of Action and Signaling Pathway

As a selective and reversible inhibitor of MAO-A, **RS 8359**'s primary mechanism of action is the prevention of the breakdown of monoamine neurotransmitters. MAO-A is a key enzyme in the catabolism of serotonin, norepinephrine, and, to a lesser extent, dopamine in the brain. By inhibiting MAO-A, **RS 8359** increases the cytosolic concentrations of these neurotransmitters in presynaptic neurons. This leads to greater vesicular storage and subsequent release into the synaptic cleft, enhancing neurotransmission. This enhanced signaling is believed to be the basis for its antidepressant effects.



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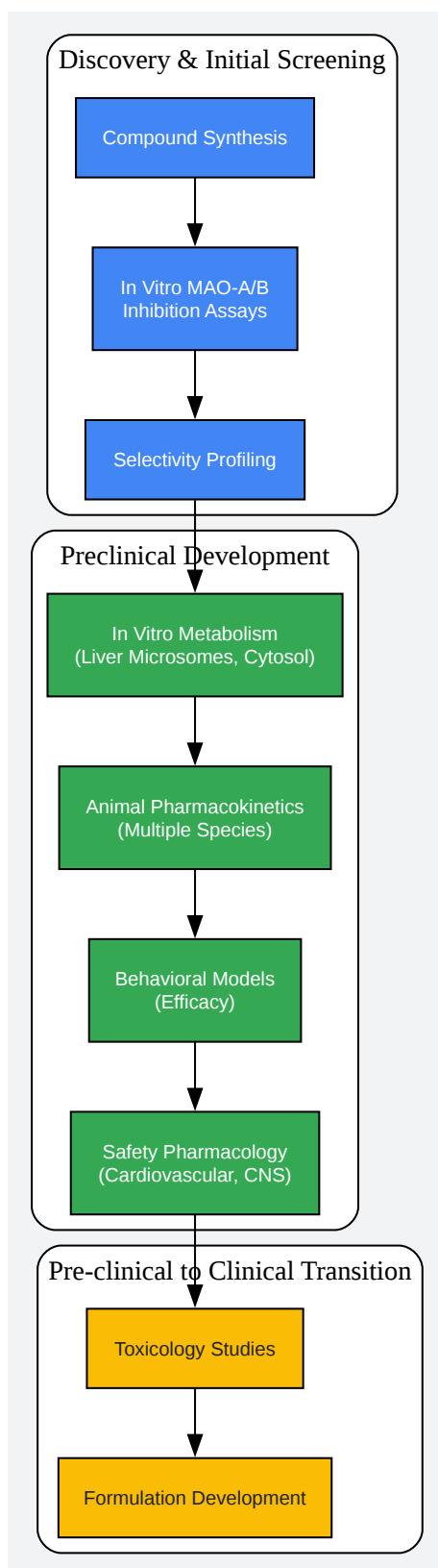
Mechanism of action of **RS 8359** as a MAO-A inhibitor.

Experimental Methodologies

The following experimental approaches have been utilized in the characterization of **RS 8359**:

- **Enzyme Inhibition Assays:** The inhibitory activity and selectivity of **RS 8359** against MAO-A and MAO-B are determined using in vitro enzyme assays. These assays typically involve incubating the compound with purified or recombinant MAO enzymes and measuring the rate of substrate metabolism.
- **Pharmacokinetic Studies:** To assess the absorption, distribution, metabolism, and excretion (ADME) of **RS 8359**, studies are conducted in various animal models (rats, mice, dogs, monkeys) and humans. Plasma concentrations of the parent compound and its metabolites are quantified over time following oral or intravenous administration.
- **Chiral High-Performance Liquid Chromatography (HPLC):** Due to the stereoselective pharmacokinetics of **RS 8359**, chiral HPLC methods are essential for separating and quantifying the (R)- and (S)-enantiomers in biological samples.
- **In Vitro Metabolism Studies:** The metabolic pathways of **RS 8359** are investigated using in vitro systems such as liver subcellular fractions (microsomes and cytosol). These experiments help identify the enzymes responsible for its metabolism, such as aldehyde oxidase.
- **Behavioral Models of Depression:** The antidepressant potential of **RS 8359** is evaluated in various animal models of depression. These models assess behavioral changes that are sensitive to antidepressant drug treatment.
- **Cardiovascular Safety Studies:** To evaluate the risk of the "cheese effect," tyramine challenge tests are performed in human subjects. These studies measure the pressor response to tyramine administration in the presence and absence of **RS 8359**.

The workflow for a typical preclinical evaluation of a compound like **RS 8359** is outlined below.



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A generalized preclinical development workflow for a MAO-A inhibitor.

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References

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